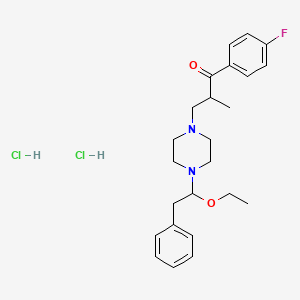
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoro-2-methylpropiophenone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluoro-substituted phenyl group, and a propiophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of beta-ethoxyphenethylamine with piperazine under controlled conditions to form the piperazine intermediate.
Fluorination: The next step involves the introduction of the fluoro group to the phenyl ring. This is typically achieved using a fluorinating agent such as fluorobenzene in the presence of a catalyst.
Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the fluorination and acylation steps to enhance efficiency and yield.
Purification: The final product is purified using crystallization and recrystallization techniques to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, resulting in the formation of alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2-methylpropiophenol.
Substitution: Formation of substituted phenethylamines.
Applications De Recherche Scientifique
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as a psychoactive compound.
Biological Studies: Used in studies to understand its effects on cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to and modulates the activity of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
Pathways Involved: The compound affects pathways related to mood regulation, cognition, and perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): Another phenethylamine derivative with a methylenedioxy group.
Uniqueness
Structural Complexity: The presence of the piperazine ring and the fluoro-substituted phenyl group makes it structurally unique.
Pharmacological Profile: Its interaction with multiple neurotransmitter receptors distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
21263-18-3 |
|---|---|
Formule moléculaire |
C24H33Cl2FN2O2 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)-2-methylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-3-29-23(17-20-7-5-4-6-8-20)27-15-13-26(14-16-27)18-19(2)24(28)21-9-11-22(25)12-10-21;;/h4-12,19,23H,3,13-18H2,1-2H3;2*1H |
Clé InChI |
UCKBLZVGUNLFEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

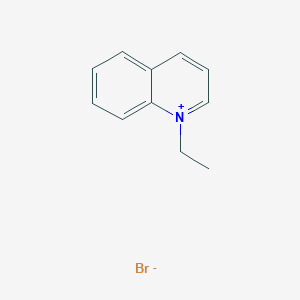
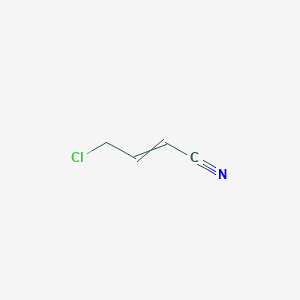


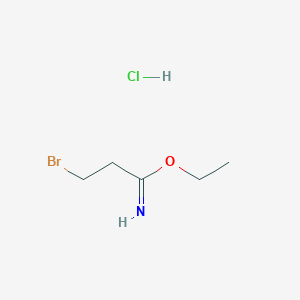
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
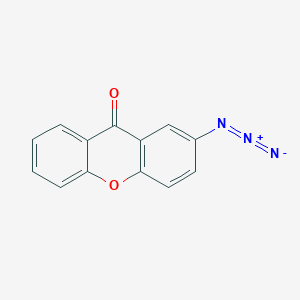
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)

![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

